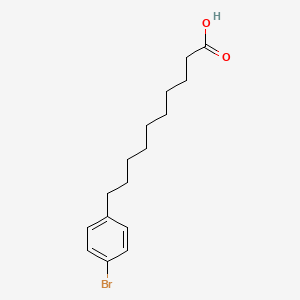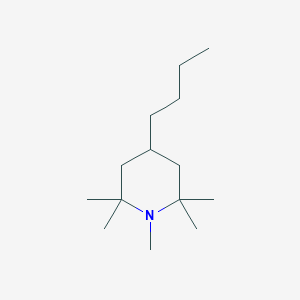
4-Butyl-1,2,2,6,6-pentamethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Butyl-1,2,2,6,6-pentamethylpiperidine is a chemical compound belonging to the piperidine family. Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom. This specific compound is known for its steric hindrance due to the presence of multiple methyl groups, making it a highly hindered amine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1,2,2,6,6-pentamethylpiperidine typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with butyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
4-Butyl-1,2,2,6,6-pentamethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary or primary amines.
Substitution: Various substituted piperidines depending on the substituent used.
科学研究应用
4-Butyl-1,2,2,6,6-pentamethylpiperidine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a base in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in medicinal chemistry.
Medicine: Explored for its pharmacological properties, particularly as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of 4-Butyl-1,2,2,6,6-pentamethylpiperidine involves its interaction with molecular targets such as enzymes and receptors. The steric hindrance provided by the multiple methyl groups affects its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
相似化合物的比较
Similar Compounds
1,2,2,6,6-Pentamethylpiperidine: Lacks the butyl group, making it less sterically hindered.
4-Hydroxy-1,2,2,6,6-pentamethylpiperidine: Contains a hydroxyl group instead of a butyl group, altering its chemical properties.
4-(Dimethylamino)-1,2,2,6,6-pentamethylpiperidine: Features a dimethylamino group, providing different reactivity and applications.
Uniqueness
4-Butyl-1,2,2,6,6-pentamethylpiperidine is unique due to its high steric hindrance, which influences its chemical reactivity and interactions with molecular targets. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
112500-84-2 |
|---|---|
分子式 |
C14H29N |
分子量 |
211.39 g/mol |
IUPAC 名称 |
4-butyl-1,2,2,6,6-pentamethylpiperidine |
InChI |
InChI=1S/C14H29N/c1-7-8-9-12-10-13(2,3)15(6)14(4,5)11-12/h12H,7-11H2,1-6H3 |
InChI 键 |
KLFAIGMXZNYSJP-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1CC(N(C(C1)(C)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


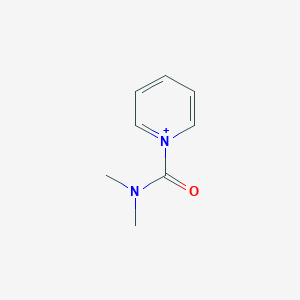
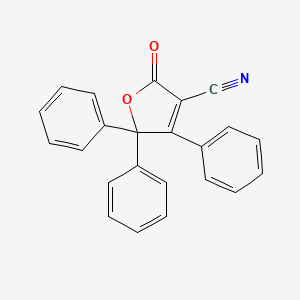
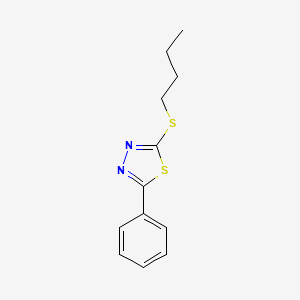
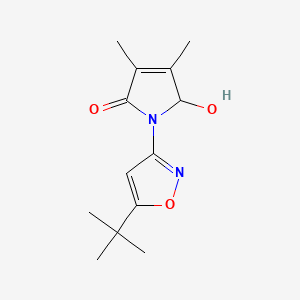
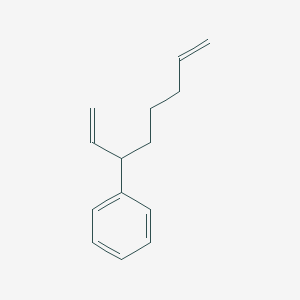
![4-[(1E)-3-(Ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzonitrile](/img/structure/B14297969.png)

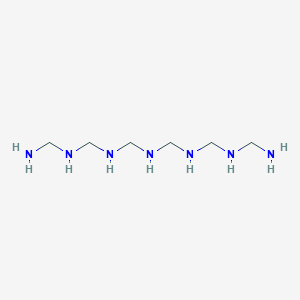
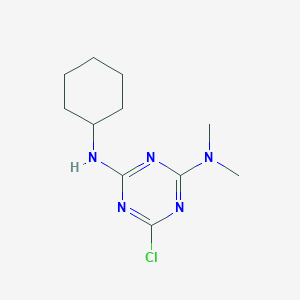
sulfanium bromide](/img/structure/B14297986.png)
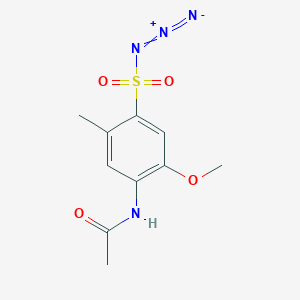
![7-Hydroxy-7-phenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14298010.png)
![4-[(4-Methylphenyl)selanyl]butan-2-one](/img/structure/B14298012.png)
